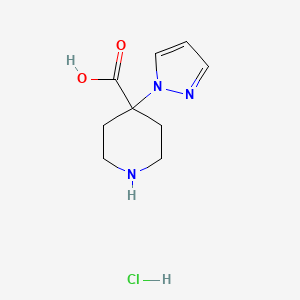

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

Overview

Description

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of a pyrazole ring attached to a piperidine ring, which is further modified with a carboxylic acid group and a hydrochloride moiety.

Mechanism of Action

Pyrazole and Imidazole Moieties

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety, but it contains three carbon atoms, two nitrogen atoms, and two double bonds . These moieties are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The mode of action of these compounds often involves interactions with various biological targets. For example, some compounds containing the pyrazole moiety have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. Some compounds might affect the production of certain proteins or other molecules within the cell, while others might interfere with signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The result of the compound’s action at the molecular and cellular level can lead to various physiological effects. For example, compounds that inhibit the activity of certain enzymes might lead to a decrease in the production of certain molecules, which could have therapeutic effects .

Action Environment

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the expression of these genes, the compound can impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound has been found to interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects on cellular function, while high doses may result in toxic or adverse effects . For instance, low doses of this compound have been shown to enhance cognitive function in animal models, whereas high doses can lead to neurotoxicity and other adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been found to affect the activity of enzymes involved in oxidative stress response and inflammation, leading to changes in metabolic pathways . Additionally, this compound can influence the levels of metabolites such as malondialdehyde, a biomarker for oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters involved in the uptake and efflux of small molecules, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also impact its biochemical properties and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific compartments or organelles within cells, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to particular subcellular locations, influencing its interactions with biomolecules and subsequent cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Attachment to Piperidine: The pyrazole ring is then attached to the piperidine ring through nucleophilic substitution reactions.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions.

Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

One of the most notable applications of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is in pharmaceutical development. The compound exhibits significant anticholinesterase and anticancer properties, making it a candidate for therapeutic agents targeting neurodegenerative diseases and cancer.

Biological Activities

The compound has been shown to interact with various enzymes and proteins, which underlines its potential as a lead compound in drug discovery. Research indicates that similar pyrazole derivatives have been explored for their anticonvulsant properties, suggesting a broader spectrum of pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the attachment of the piperidine moiety. Characterization techniques such as NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against cancer cell lines, indicating potential for development into anticancer therapies.

- Anticholinesterase Activity : Research has shown that certain modifications to the piperidine structure can enhance anticholinesterase activity, suggesting that further optimization could lead to more effective treatments for neurodegenerative diseases.

- Anticonvulsant Properties : Similar compounds have been tested for anticonvulsant effects, providing a basis for exploring this compound in epilepsy treatment.

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other piperidine derivatives, pyrazole derivatives, and carboxylic acid derivatives.

Biological Activity

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : CHNO·HCl

- Molecular Weight : 246.71 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties, primarily in the central nervous system (CNS).

- Anxiolytic Activity : A study evaluating a related piperazine derivative (LQFM008) demonstrated significant anxiolytic-like effects in various behavioral tests such as the elevated plus maze and light-dark box tests. This effect was mediated through serotonergic pathways, as evidenced by the antagonism observed with NAN-190, a 5-HT(1A) antagonist .

- Neuroprotective Effects : The compound's structural analogs have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to mitigate oxidative stress and neuronal apoptosis .

- Antimicrobial Activity : Some derivatives of pyrazole compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems and cellular pathways:

- Serotonergic System : The anxiolytic effects are primarily linked to modulation of serotonin receptors, particularly the 5-HT(1A) receptor.

- GABAergic Activity : Some studies suggest that compounds with similar structures may enhance GABAergic transmission, contributing to their anxiolytic properties.

Table 1: Summary of Key Studies on Biological Activity

Additional Research Insights

Recent studies have explored the synthesis of novel derivatives that enhance the biological activity of pyrazole compounds. For example, modifications to the piperidine ring have been shown to improve potency and selectivity against specific targets in cancer cells .

Properties

IUPAC Name |

4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGCCFZDSOPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.